Benzo[d]thiazol-7-ylmethanol is a heterocyclic compound characterized by a benzothiazole ring system with a methanol group attached at the seventh position. This compound is part of a larger family of benzothiazole derivatives, which are known for their diverse biological activities, making them significant in medicinal chemistry. Benzothiazole derivatives are extensively studied for their potential therapeutic properties, including antimicrobial, antifungal, and antiviral activities, as well as anticancer and anti-inflammatory effects.
Benzo[d]thiazol-7-ylmethanol is classified under heterocyclic compounds due to its unique ring structure that contains both sulfur and nitrogen atoms. It is identified by the chemical formula and has the CAS number 1780141-37-8. The compound can be synthesized through various chemical reactions involving starting materials such as 2-aminobenzenethiol and formaldehyde.
The synthesis of benzo[d]thiazol-7-ylmethanol can be achieved through several methods:
Benzo[d]thiazol-7-ylmethanol features a planar thiazole ring that contributes to its aromaticity through the delocalization of electrons from the sulfur atom. The molecular structure can be represented as follows:
Key structural data includes:
Benzo[d]thiazol-7-ylmethanol undergoes various chemical reactions:
The major products from these reactions include:
The mechanism of action for benzo[d]thiazol-7-ylmethanol involves its interaction with biological targets at the molecular level. The compound's biological activity is largely attributed to its ability to modulate enzyme activity and affect cellular signaling pathways. For example, certain derivatives have shown promise in inhibiting specific enzymes involved in cancer progression or inflammation .
Relevant data from analyses include:
Benzo[d]thiazol-7-ylmethanol has several scientific applications:
Benzothiazole represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure fusing benzene and thiazole rings. Its significance stems from inherent electronic properties enabling diverse non-covalent interactions with biological targets. Historically, benzothiazoles emerged as bioactive motifs in natural products and synthetic drugs, with early applications in antifungal and anti-inflammatory agents (e.g., ethoxzolamide). The 1990s marked a pivotal shift with the discovery of 2-arylbenzothiazoles like DF203, demonstrating potent antitumor activity by modulating cytochrome P450 enzymes and DNA intercalation. This led to advanced prodrugs such as Phortress, which entered clinical trials for breast cancer [4] [6].
Table 1: Evolution of Key Benzothiazole-Based Therapeutics
Compound | Year | Therapeutic Area | Key Mechanism |
---|---|---|---|
Ethoxzolamide | 1950s | Diuretic/Carbonic Anhydrase Inhibitor | Enzyme inhibition |
Riluzole | 1990s | Neuroprotective (ALS) | Glutamate release inhibition |
DF203 | 2000s | Anticancer | CYP1A1 induction/DNA binding |
Phortress (Prodrug) | 2010s | Breast cancer (Clinical) | Bioactivated to cytotoxic metabolites |
BLZ945 | 2020s | Solid tumors (Clinical) | CSF-1R kinase inhibition |
Recent innovations focus on structural hybridization, exemplified by benzothiazole-triazole conjugates targeting epidermal growth factor receptor (EGFR) in non-small-cell lung cancer [4] [10]. Benzo[d]thiazol-7-ylmethanol (PubChem CID: 66611749) epitomizes this evolution, where C7-functionalization enhances target specificity while preserving core pharmacophoric properties [1].
Substituent positioning on benzothiazole profoundly influences bioactivity through steric, electronic, and hydrogen-bonding effects. C7-methanol derivatives exhibit distinct advantages:
Table 2: Bioactivity Comparison of Benzothiazole C7 Derivatives
Compound | Target | IC₅₀ (μM) | Key Interaction |
---|---|---|---|
Benzo[d]thiazol-7-ylmethanol | EGFR kinase | 0.69* | H-bond with Met769 |
7-Methyl-benzothiazole | EGFR kinase | 5.82 | Hydrophobic interaction only |
6-Methoxy-benzothiazole | PARP-1 | 8.41 | Weak H-bond with Ser904 |
*Hybrid 8a [7] | MDA-MB-231 cells | 13.0 | DNA intercalation |
*Molecular docking prediction against EGFR (PDB ID: 1M17) [7].
SAR studies confirm that C7-methanol’s polarity balances membrane permeability and aqueous solubility (cLogP ≈ 2.1), optimizing cellular uptake in malignant versus normal cells (Selectivity Index > 10) [9].
Benzo[d]thiazol-7-ylmethanol’s versatility enables applications across therapeutic domains:
Table 3: Multidisciplinary Mechanisms of Benzo[d]thiazol-7-ylmethanol Derivatives
Therapeutic Area | Molecular Target | Observed Effect | Experimental Model |
---|---|---|---|
Oncology | EGFR kinase | 98.5% inhibition at 0.69 μM; apoptosis induction | T47D breast cancer cells |
Neuropharmacology | Dopamine D4 receptor | Kᵢ = 6.9 nM; reduced cocaine self-administration | Rat brain penetration model |
Antimicrobial | Fungal cell wall synthesis | MIC = 125 μg/mL against C. albicans | In vitro broth microdilution |
Synergistic effects are documented in oncology, where C7-methanol hybrids enhance gemcitabine cytotoxicity in pancreatic cancer (AsPC-1) at submicromolar concentrations (Combination Index < 0.9) [9]. Computational target prediction further links benzothiazoles to cannabinoid receptors and sentrin-specific proteases, suggesting unexplored mechanisms [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7